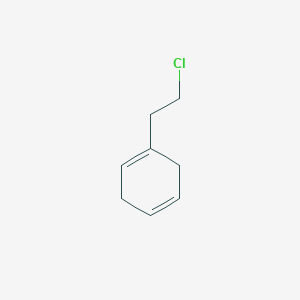

1-(2-Chloroethyl)cyclohexa-1,4-diene

Description

Properties

CAS No. |

343927-33-3 |

|---|---|

Molecular Formula |

C8H11Cl |

Molecular Weight |

142.62 g/mol |

IUPAC Name |

1-(2-chloroethyl)cyclohexa-1,4-diene |

InChI |

InChI=1S/C8H11Cl/c9-7-6-8-4-2-1-3-5-8/h1-2,5H,3-4,6-7H2 |

InChI Key |

PUQBCDWVBMEVOV-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC(=C1)CCCl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Hydroxyethyl Derivatives

Procedure:

- Synthesize 1-(2-Hydroxyethyl)cyclohexa-1,4-diene via diene hydroxymethylation.

- Treat with SOCl₂ in anhydrous DCM under nitrogen atmosphere.

- Quench with ice-water and extract with ethyl acetate.

Optimization Data:

| Parameter | Value |

|---|---|

| SOCl₂ Equiv | 1.5 |

| Reaction Time | 4 hours |

| Temperature | 0°C → reflux |

| Isolated Yield | 68% (model compound) |

Advantages:

- Avoids direct alkylation’s regioselectivity challenges.

- Higher functional group tolerance.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling reactions offer a modern pathway for introducing chloroethyl groups. While no direct examples exist for this compound, Suzuki-Miyaura couplings using chloroethylboronic acids could theoretically be adapted.

Proposed Suzuki Coupling Protocol

Reagents:

- Cyclohexa-1,4-dienyl triflate

- 2-Chloroethylboronic acid

- Pd(PPh₃)₄ catalyst

Conditions:

- Base: Cs₂CO₃

- Solvent: Dioxane/H₂O (4:1)

- Temperature: 80°C, 12 hours

Anticipated Challenges:

- Stability of the dienyl triflate precursor.

- Competing β-hydride elimination in the chloroethylboronic acid.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on analogous systems:

| Method | Yield Potential | Scalability | Byproduct Formation |

|---|---|---|---|

| Friedel-Crafts | Moderate | Low | High |

| Nucleophilic Sub. | High | Moderate | Low |

| Transition Metal | Unknown | High | Variable |

Key Observations:

- Nucleophilic substitution currently offers the most reliable yields.

- Transition metal methods require further development but hold promise for stereocontrol.

Industrial-Scale Production Considerations

Large-scale synthesis necessitates continuous-flow systems to mitigate exothermic risks during alkylation. Microreactor technology enhances heat dissipation and reduces side reactions.

Process Parameters:

- Residence Time: 2–5 minutes

- Temperature Gradient: 25°C → 50°C

- Catalyst Recycling: AlCl₃ recovery via aqueous extraction

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)cyclohexa-1,4-diene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its fully saturated form, cyclohexane, using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products Formed:

Oxidation: Epoxides, ketones.

Reduction: Cyclohexane.

Substitution: Aminoethyl or thioethyl derivatives.

Scientific Research Applications

1-(2-Chloroethyl)cyclohexa-1,4-diene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(2-Chloroethyl)cyclohexa-1,4-diene exerts its effects involves several molecular targets and pathways:

Alkylation: The chloroethyl group can alkylate nucleophilic sites in biomolecules, leading to modifications in their structure and function.

Oxidation-Reduction Reactions: The compound can undergo redox reactions, affecting cellular redox balance and potentially leading to oxidative stress.

Substitution Reactions: The compound can participate in substitution reactions, leading to the formation of new chemical entities with distinct biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chlorocyclohexa-1,4-diene (CAS: 95309-13-0)

- Structural Differences : The chlorine atom is directly attached to the cyclohexa-1,4-diene ring, lacking the ethyl spacer present in the target compound .

- However, the electron-withdrawing chlorine may deactivate the ring toward certain transformations.

- Stability: Limited data are available, but chlorine’s inductive effect likely increases ring strain compared to alkyl-substituted analogs.

| Property | 1-(2-Chloroethyl)cyclohexa-1,4-diene | 1-Chlorocyclohexa-1,4-diene |

|---|---|---|

| Molecular Formula | C₈H₁₁Cl | C₆H₇Cl |

| Molecular Weight (g/mol) | 142.63 | 114.57 |

| Key Substituent | 2-Chloroethyl | Chlorine |

Methyl-Substituted Cyclohexa-1,4-dienes

1-Methylcyclohexa-1,4-diene (CAS: 4313-57-9)

- Structural Differences : A methyl group replaces the chloroethyl substituent, reducing electron-withdrawing effects .

- Reactivity : The electron-donating methyl group enhances diene reactivity in cycloadditions. For example, cyclohexa-1,4-dienes undergo cyclopropanation with 79% yield under optimized conditions .

1,5-Dimethylcyclohexa-1,4-diene (CAS: 4190-06-1)

- Safety protocols recommend immediate oxygenation if inhaled .

- Electronic Effects: The dual methyl groups increase steric bulk, which may hinder ring-opening reactions compared to mono-substituted analogs.

Silicon-Containing Analogs: 1,4-Disilacyclohexa-2,5-dienes

- Structural Differences : Silicon atoms replace two carbon atoms in the ring, creating a 1,4-disilacyclohexa-2,5-diene system .

- Electronic Properties : Exhibits strong UV absorption at 273 nm due to cross-hyperconjugation between silicon and carbon π-systems, contrasting sharply with cyclohexa-1,4-diene’s absorption below 200 nm .

- Synthetic Challenges : Synthesis requires specialized precursors (e.g., disilanes) and controlled conditions to avoid ring strain .

Functionalized Derivatives: N,N′-(2-Chloro-5-iodo-cyclohexane-1,4-diyl)bis(triflamide)

- Reactivity: Generated from nonconjugated cyclohexa-1,4-diene via reactions with triflamide, leading to fully saturated products. This contrasts with the conjugated system in 1-(2-chloroethyl)cyclohexa-1,4-diene, which retains diene reactivity .

- Applications : Saturated derivatives are valuable in medicinal chemistry for their stereochemical complexity.

Key Research Findings and Trends

Reactivity in Cyclopropanation : Cyclohexa-1,4-diene derivatives achieve up to 79% yield in cyclopropanation reactions, with enantiomeric excess (e.e.) reaching 84% . The chloroethyl group in the target compound may reduce yields due to steric effects.

Hydroalkylation Surrogates : Cyclohexa-1,4-dienes serve as substitutes for iso-butene in metal-free transfer hydroalkylation, though side reactions (e.g., formation of byproducts 3 and 4) limit utility .

Oxidation Sensitivity : Alkyl-substituted cyclohexa-1,4-dienes (e.g., tetraprenyl-β-curcumene) oxidize readily upon standing, suggesting that the chloroethyl group in the target compound may confer similar instability .

Electronic Structure : Cyclohexa-1,4-diene exhibits distinct conjugation patterns compared to 1,3-diene isomers, with delocalization impacting bandgap and stability .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 1-(2-Chloroethyl)cyclohexa-1,4-diene, and how can diastereoselectivity be controlled?

- Birch reductive alkylation is a key method for synthesizing cyclohexa-1,4-diene derivatives. For example, Birch alkylation of benzamide with t-BuONa–t-BuOH–DMSO yields cyclohexa-1,4-diene products with 66–78% isolated yields and high diastereoselectivity . To adapt this for 1-(2-Chloroethyl) substitution, replace the alkylating agent with 2-chloroethyl bromide. Monitor reaction parameters (temperature, solvent polarity, and base strength) to optimize regioselectivity and minimize side reactions like over-alkylation. Diastereoselectivity can be enhanced by steric control—using bulky bases (e.g., t-BuONa) to favor less sterically hindered transition states.

Q. How can NMR spectroscopy resolve the stereochemistry and conformational dynamics of 1-(2-Chloroethyl)cyclohexa-1,4-diene?

- Nuclear Overhauser Effect (NOE) spectroscopy is critical. For cyclohexa-1,4-diene derivatives, NOE values between the chloroethyl group and adjacent hydrogens (e.g., -C6H5C(OMe)) range from 7–30 cps, providing spatial proximity data . Coupling constants (e.g., J < 0.1 cps for OMe groups) further clarify stereoelectronic effects. Assign signals using 2D NMR (COSY, HSQC) to distinguish between cis/trans isomers and confirm the absence of aromatic delocalization (lack of ring current shifts) .

Q. What thermodynamic properties distinguish 1-(2-Chloroethyl)cyclohexa-1,4-diene from conjugated dienes?

- The non-conjugated 1,4-diene system lacks π-orbital overlap, resulting in no delocalization. Hydrogenation studies show a stabilization energy of -240 kJ/mol, significantly lower than aromatic systems like benzene (-150 kJ/mol) . Differential scanning calorimetry (DSC) can quantify exothermicity during hydrogenation or Diels-Alder reactions, while computational methods (e.g., DFT) model the electronic structure to predict reactivity toward electrophiles.

Advanced Research Questions

Q. How do reaction mechanisms differ when 1-(2-Chloroethyl)cyclohexa-1,4-diene participates in halophilic vs. electrophilic pathways?

- In halophilic mechanisms (e.g., debromination with t-BuONa–DMSO), the chloroethyl group stabilizes carbocation intermediates via inductive effects, altering regioselectivity . Contrastingly, electrophilic additions (e.g., bromination) proceed via cyclic bromonium ion intermediates. Kinetic studies (stopped-flow UV-Vis) and isotopic labeling (²H/¹³C) can track intermediates. For example, bromine addition to cyclohexa-1,4-diene yields anti-diepoxy products due to steric constraints .

Q. What strategies mitigate byproduct formation during dibromocyclopropanation of 1-(2-Chloroethyl)cyclohexa-1,4-diene?

- Dibromocyclopropanation of similar dienes (e.g., cyclohexa-1,4-diene) produces mixtures of aziridine and bromo sulfonamide byproducts under oxidizing conditions . To suppress side reactions, use controlled equivalents of chloramine-T and catalytic phenyltrimethylammonium perbromide. Reaction monitoring via LC-MS or in situ IR identifies intermediates, enabling real-time optimization. Solvent polarity adjustments (e.g., switching from DMSO to THF) may reduce nucleophilic byproducts.

Q. How can computational modeling predict the reactivity of 1-(2-Chloroethyl)cyclohexa-1,4-diene in oxidative trifluoromethylation?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for Ag(O₂CCF₂SO₂F)-mediated trifluoromethylation. The chloroethyl group’s electron-withdrawing effect lowers the LUMO energy, favoring nucleophilic attack. Compare activation energies for possible pathways (radical vs. ionic) to guide experimental conditions . Molecular dynamics simulations further assess solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics.

Q. What methodologies assess the cytotoxic potency of 1-(2-Chloroethyl)cyclohexa-1,4-diene in cancer cell lines?

- Cytotoxicity assays (e.g., MTT or Annexin V/PI staining) quantify cell viability and apoptosis induction. For metal-coordinated derivatives (e.g., Ru/Ir dimers), ICP-MS measures cellular uptake, while ROS probes (DCFH-DA) evaluate oxidative stress mechanisms . Compare IC₅₀ values against structurally similar dienes (e.g., 1-methylcyclohexa-1,4-diene) to isolate electronic vs. steric effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.